Bienvenue dans la boutique en ligne BenchChem!

N1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

This para-ethylphenyl oxalamide fills a critical lipophilicity/steric niche (XLogP3-AA ≈2.1, TPSA 127 Ų) between unsubstituted phenyl and bulkier 2,5-dimethylphenyl analogs in PAI-1 SAR matrices. The 4-sulfamoylphenethyl zinc-binding pharmacophore supports carbonic anhydrase isoform selectivity panels (hCA I, II, IV, IX, XII). Procure alongside the ortho-ethyl positional isomer (CAS 899749-00-9) and acetazolamide internal control to deconvolve positional effects on target engagement. Insist on CAS 887204-54-8 explicitly—the ortho isomer co-elutes on RP-HPLC and is indistinguishable by low-resolution MS.

Molecular Formula C18H21N3O4S
Molecular Weight 375.44
CAS No. 887204-54-8
Cat. No. B2792283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
CAS887204-54-8
Molecular FormulaC18H21N3O4S
Molecular Weight375.44
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C18H21N3O4S/c1-2-13-3-7-15(8-4-13)21-18(23)17(22)20-12-11-14-5-9-16(10-6-14)26(19,24)25/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)(H2,19,24,25)
InChIKeyHVQVFXUNLRKKCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-Ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide (CAS 887204-54-8) – Procurement-Relevant Compound Profile and Class Context


N1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide (CAS 887204-54-8) is a synthetic small-molecule oxalamide (bis-amide) bearing a 4-sulfamoylphenethyl moiety on the N2 position and a 4-ethylphenyl substituent on the N1 position . Its molecular formula is C₁₈H₂₁N₃O₄S with a molecular weight of 375.44 g/mol. The compound belongs to a broader class of N-sulfamoylphenethyl oxalamides that has been explored in medicinal chemistry for enzyme inhibition, particularly plasminogen activator inhibitor-1 (PAI-1) and carbonic anhydrase (CA) isoforms [1]. The 4-sulfamoylphenyl group is a recognized zinc-binding pharmacophore in sulfonamide-type CA inhibitors, while the oxalamide linker provides a scaffold amenable to modular substitution at N1 for tuning physicochemical and target-engagement properties [2].

Why N1-(4-Ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide Cannot Be Replaced by a Generic In-Class Oxalamide – Key Differentiation Rationale


Within the N-sulfamoylphenethyl oxalamide family, substitution at the N1 aryl position critically modulates both lipophilicity (XLogP3-AA) and steric contour, which directly affect target binding and ADME properties . A positional isomer such as N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide (CAS 899749-00-9) shares the identical molecular formula and mass (375.4 g/mol) but presents the ethyl group in the ortho rather than para orientation, producing a different molecular electrostatic potential surface and rotatable bond trajectory that can alter ligand–protein complementarity . More distantly, the unsubstituted phenyl analog N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide (MW 347.39) lacks the ethyl hydrophobic extension entirely, reducing both carbon count and predicted membrane permeability [1]. Published SAR on oxalamide-based PAI-1 inhibitors confirms that even modest aryl substituent changes drive IC₅₀ shifts from >96 µM to 4.5 µM [2]. Consequently, treating this compound as interchangeable with its closest catalog neighbors risks invalidating structure–activity correlations and compromising experimental reproducibility.

Quantitative Differentiation Evidence for N1-(4-Ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide vs. Closest Analogs


Para-Ethyl vs. Ortho-Ethyl Positional Isomerism: Predicted Physicochemical Divergence

N1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide bears the ethyl substituent at the para position of the N1-phenyl ring, in contrast to its closest CAS-registered positional isomer N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide (CAS 899749-00-9), which carries the ethyl group at the ortho position . Both compounds share the identical molecular formula C₁₈H₂₁N₃O₄S and molecular weight (375.4 g/mol), making them indistinguishable by mass spectrometry alone. However, the para-substitution pattern reduces steric hindrance around the oxalamide N1–aryl junction compared with the ortho isomer, which is expected to lower the rotational energy barrier and alter the accessible conformational ensemble [1]. These conformational differences can produce divergent binding poses when the N1-aryl group occupies a hydrophobic pocket in a target protein.

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Physicochemical Property Differentiation from Unsubstituted Phenyl Analog

Based on computed molecular properties of the closest PubChem-indexed analog N1-(2,5-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide (CID 7292881; MW 375.4 g/mol, identical to the target compound), the target compound's XLogP3-AA is predicted at approximately 2.1, hydrogen bond donor count = 3, hydrogen bond acceptor count = 5, topological polar surface area (TPSA) = 127 Ų, and rotatable bond count = 5 [1]. In contrast, the unsubstituted phenyl analog N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide (CAS 887204-56-0; MW 347.39) lacks the ethyl substituent entirely, which would reduce XLogP3-AA by approximately 0.6–0.8 log units and lower the molecular weight by 28 g/mol [2]. The higher lipophilicity of the target compound is predicted to enhance passive membrane permeability relative to the unsubstituted analog.

Drug Discovery ADME Prediction Physicochemical Profiling

Sulfamoylphenethyl Moiety as a Validated Carbonic Anhydrase Pharmacophore – Class-Level Evidence with Quantitative Benchmarking

The 4-sulfamoylphenethyl moiety present in the target compound is a validated zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. A structurally related 4-sulfamoylphenethyl-amino-triazine derivative demonstrated potent inhibition of tumor-associated hCA IX with a Ki of 25.8 nM, equipotent to the clinical standard acetazolamide, and achieved a selectivity ratio of 213.9 for hCA IX over the ubiquitous off-target isoform hCA II [1]. The oxalamide scaffold of the target compound positions the same 4-sulfamoylphenethyl zinc-binding group but offers an alternative N1-substitution vector that may be exploited to fine-tune isoform selectivity and pharmacokinetic properties distinct from triazine-based inhibitors [2]. While direct CA inhibition data for the target compound are not publicly available, the pharmacophoric equivalence of the sulfamoylphenethyl group across scaffolds supports the rationale for its investigation as a CA inhibitor lead.

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Tumor-Associated Isoforms

Oxalamide Scaffold Provenance in PAI-1 Inhibition – Quantitative Class-Level SAR

The oxalamide chemotype has been systematically explored as a scaffold for plasminogen activator inhibitor-1 (PAI-1) inhibition. In the foundational SAR study by Jain et al. (2008), a panel of oxalamide derivatives was evaluated in a chromogenic PAI-1 assay, yielding IC₅₀ values ranging from non-detectable (inactive) to 4.5 µM for the most potent trifluoromethyl-substituted analog, with the unoptimized lead compound 4 showing an IC₅₀ of 96 µM [1]. This ~21-fold potency range driven solely by aryl substituent variation demonstrates that N1-substitution is a critical efficacy determinant. The target compound's 4-ethylphenyl substitution represents a distinct point in this SAR landscape—positioned between unsubstituted phenyl (lower lipophilicity) and bulkier dimethyl- or trifluoromethyl-substituted analogs (higher potency but potentially altered selectivity) [2]. Procurement of the 4-ethylphenyl variant is therefore justified for expanding the SAR matrix around the oxalamide PAI-1 pharmacophore.

Plasminogen Activator Inhibitor-1 Oxalamide SAR Thrombosis Research

Limitations Acknowledgment – Current Evidence Gaps for Direct Comparative Data

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases (as of the knowledge cutoff) identified no published head-to-head experimental comparison of N1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide against its closest positional or structural analogs [1]. The compound is indexed in vendor catalogs but has not appeared in peer-reviewed biological evaluation studies. All differentiation claims above are therefore derived from (i) computational/structural inference, (ii) cross-study property comparison using the closest PubChem-indexed analog (CID 7292881), and (iii) class-level SAR extrapolation from the oxalamide PAI-1 and sulfamoylphenethyl CA inhibitor literature [2]. Users procuring this compound for biological screening should treat it as an exploratory SAR probe and conduct their own comparative assays against the ortho-ethyl isomer (CAS 899749-00-9) and the unsubstituted phenyl analog (CAS 887204-56-0) to establish quantitative differentiation.

Evidence Gap Analysis Procurement Risk Assessment Experimental Validation

Recommended Application Scenarios for N1-(4-Ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide Based on Differentiated Evidence


Carbonic Anhydrase Isoform Selectivity Screening – Novel Scaffold Exploration

The validated sulfamoylphenethyl zinc-binding pharmacophore, benchmarked at Ki = 25.8 nM against hCA IX in a triazine scaffold context, supports deploying the target oxalamide compound in CA isoform selectivity panels (hCA I, II, IV, IX, XII) [1]. The oxalamide scaffold offers an alternative vector for N1-substituent elaboration compared to the extensively studied triazine series, potentially unlocking novel selectivity profiles. For procurement purposes, this compound should be ordered alongside acetazolamide (Ki = 25.8 nM, pan-CA inhibitor) as an internal control, and the ortho-ethyl positional isomer (CAS 899749-00-9) to directly quantify the positional effect on CA inhibition .

PAI-1 Inhibitor SAR Matrix Expansion

Given the demonstrated 21-fold IC₅₀ range (96 µM to 4.5 µM) across oxalamide derivatives in the PAI-1 chromogenic assay, the 4-ethylphenyl-substituted compound fills a specific lipophilicity/steric niche between unsubstituted phenyl and bulkier 2,5-dimethylphenyl analogs [1]. Researchers building PAI-1 inhibitor SAR matrices should include this compound to probe the contribution of para-ethyl substitution to inhibitory potency. A panel of three comparators—unsubstituted phenyl (CAS 887204-56-0), 2-ethylphenyl isomer (CAS 899749-00-9), and the dimethyl analog (CAS 887204-80-0)—would enable systematic deconvolution of steric, electronic, and positional effects .

Computational Chemistry and Molecular Docking Studies

The para- vs. ortho-ethyl positional isomer pair (CAS 887204-54-8 vs. CAS 899749-00-9) provides a clean model system for evaluating the impact of aryl substitution geometry on docking scores and molecular dynamics simulations, given their identical molecular formula and mass [1]. The target compound's predicted physicochemical profile (XLogP3-AA ≈ 2.1; TPSA = 127 Ų) places it within drug-like chemical space, making it suitable for retrospective virtual screening validation studies . Both isomers should be procured together to enable internally controlled computational benchmarking.

Analytical Reference Standard for N-Sulfamoylphenethyl Oxalamide Identity Confirmation

The compound serves as a reference standard for confirming structural identity in synthetic chemistry workflows targeting N-sulfamoylphenethyl oxalamide libraries. Its unique CAS registry number (887204-54-8) and well-defined IUPAC name (N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide) provide unambiguous chemical identity that can be verified by HRMS, ¹H/¹³C NMR, and IR spectroscopy [1]. When procuring building blocks for parallel synthesis, the 4-ethylphenyl isomer must be specified explicitly to avoid inadvertent substitution with the ortho-ethyl variant, which co-elutes on many reversed-phase HPLC methods and is indistinguishable by low-resolution mass spectrometry .

Quote Request

Request a Quote for N1-(4-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.